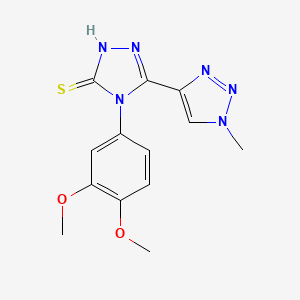
4-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C13H14N6O2S and its molecular weight is 318.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of triazole derivatives often involves the reaction of hydrazines with various carbonyl compounds or isothiocyanates. The specific compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by thionation to yield the thione derivative. The presence of methoxy groups on the phenyl ring enhances the lipophilicity and biological activity of the compound.
Structural Formula
The chemical structure can be represented as follows:
Where:
- C: Carbon
- H: Hydrogen
- N: Nitrogen
- O: Oxygen
- S: Sulfur
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to our compound effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes through inhibition of key enzymes or interference with cell wall synthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several triazole derivatives on human breast cancer cell lines (MCF-7) and colon cancer cells (HCT116). The results indicated that:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.0 | Apoptosis induction |
| Compound B | HCT116 | 18.0 | Cell cycle arrest |
| Compound C | MCF-7 | 30.0 | Inhibition of proliferation |
These findings suggest that our compound may possess similar anticancer properties due to its structural characteristics.
Anti-inflammatory Properties
Triazole derivatives have also been reported to exhibit anti-inflammatory activities. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where the modulation of inflammatory pathways can lead to significant therapeutic benefits.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Apoptosis Induction : Many compounds in this class trigger programmed cell death in cancer cells.
- Cell Cycle Disruption : They can interfere with normal cell cycle progression, leading to growth arrest.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-18-7-9(14-17-18)12-15-16-13(22)19(12)8-4-5-10(20-2)11(6-8)21-3/h4-7H,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJVQOKFCRJKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














